molecular formula C16H24N2O2 B2509222 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea CAS No. 1235642-54-2

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2509222
CAS No.: 1235642-54-2
M. Wt: 276.38
InChI Key: AKOJMXPULGZCPQ-UHFFFAOYSA-N
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Description

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea is an organic compound that features a cyclopentyl group, a phenylpropyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: Cyclopentanone is reacted with a suitable reducing agent, such as sodium borohydride, to yield 1-hydroxycyclopentane.

    Alkylation: The hydroxycyclopentane is then alkylated with a halomethyl derivative, such as chloromethyl ether, under basic conditions to form 1-(1-hydroxycyclopentyl)methyl ether.

    Urea Formation: The alkylated intermediate is reacted with phenylpropylamine in the presence of a urea-forming reagent, such as phosgene or triphosgene, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of 1-((1-Ketocyclopentyl)methyl)-3-(3-phenylpropyl)urea.

    Reduction: Formation of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)amine.

    Substitution: Formation of nitro or sulfonyl derivatives of the phenylpropyl group.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel polymers or materials with specific mechanical or chemical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving urea derivatives.

    Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclopentyl and phenylpropyl groups may facilitate binding to specific sites, while the urea moiety can form hydrogen bonds or other interactions that stabilize the compound within the target site. This can lead to modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-((1-Ketocyclopentyl)methyl)-3-(3-phenylpropyl)urea: Similar structure but with a ketone group instead of a hydroxy group.

    1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

Uniqueness

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea is unique due to the combination of its hydroxycyclopentyl, phenylpropyl, and urea groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15(18-13-16(20)10-4-5-11-16)17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,20H,4-6,9-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOJMXPULGZCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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